(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide
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Overview
Description
(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a sulfonyl group, a cyanovinyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzonitrile to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or cyanovinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl and cyanovinyl groups suggests possible applications in anti-inflammatory and anticancer drugs.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the sulfonyl group may interact with enzyme active sites, inhibiting their function. The cyanovinyl group can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzenesulfonyl chloride
- 4-aminobenzonitrile
- Acetanilide
Uniqueness
What sets (Z)-N-(4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)phenyl)acetamide apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-12(22)21-15-6-4-14(5-7-15)20-11-17(10-19)25(23,24)16-8-2-13(18)3-9-16/h2-9,11,20H,1H3,(H,21,22)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCPSGYPUZSLK-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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